molecular formula C24H20N2O2S B2704043 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide CAS No. 312756-24-4

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide

Cat. No.: B2704043
CAS No.: 312756-24-4
M. Wt: 400.5
InChI Key: ZAEPZIVEBPXSOA-UHFFFAOYSA-N
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Description

N-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide is a synthetic organic compound designed for research applications. It belongs to the class of N-(thiazol-2-yl)benzamide analogs, which have been identified as a novel class of selective Zinc-Activated Channel (ZAC) antagonists . ZAC is an atypical member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels, activated by zinc, copper, and protons . Research on closely related structural analogs suggests that compounds in this class function as negative allosteric modulators (NAMs), exhibiting largely noncompetitive antagonism of Zn²⁺-induced ZAC signalling . These antagonists are proposed to target the transmembrane and/or intracellular domains of the receptor, and their channel block may be state-dependent . In studies, similar N-(thiazol-2-yl)-benzamide analogs were found to be selective for ZAC, showing no significant agonist, antagonist, or modulatory activity at other tested Cys-loop receptors, including 5-HT3A, nicotinic acetylcholine, GABAA, and glycine receptors . This makes them valuable pharmacological tools for exploring the physiological functions of ZAC, which are currently not well-elucidated but may include roles in the brain, pancreas, placenta, and immune function . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2S/c1-2-17-11-13-18(14-12-17)22-16-29-24(25-22)26-23(27)19-7-6-10-21(15-19)28-20-8-4-3-5-9-20/h3-16H,2H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEPZIVEBPXSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide typically involves the reaction of 4-ethylphenyl isothiocyanate with 2-aminothiazole, followed by the reaction with 3-phenoxybenzoyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thiazole ring is known to interact with various biological targets, leading to its diverse biological activities . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Thiazole Substituent Benzamide Substituent Biological Activity (Target/Effect) Potency/Activity Level Reference ID
N-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide 4-Ethylphenyl 3-Phenoxy EHD4 ATPase inhibition IC₅₀ not reported
N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (MS8) 4-Methylphenyl 3-Phenoxy EHD4 ATPase inhibition Identified as hit in screening
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-Methylphenyl 2-Phenoxy Plant growth modulation (high-content screen) 129.23% activity (p < 0.05)
N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) Phenyl 4-Chloro Anti-inflammatory (carrageenan-induced edema) Potent activity
N-[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]-3-trifluoromethylbenzamide (5n) 3-Chlorophenyl 3-Trifluoromethyl Anti-inflammatory Most potent in series
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-Hydroxy-3-methoxyphenyl Acetamide Non-selective COX-1/COX-2 inhibition IC₅₀: ~9–11 μM

Key Findings from Comparative Studies

  • Anti-inflammatory Activity : Chloro and trifluoromethyl groups at the benzamide position enhance anti-inflammatory efficacy. For example, compound 5n (3-trifluoromethyl substitution) exhibited superior potency compared to unsubstituted analogues, likely due to increased electron-withdrawing effects and metabolic stability .
  • Target Selectivity: Substitution at the benzamide’s 3-position (phenoxy vs. acetamide) influences target specificity. While MS8 targets EHD4, compound 6a inhibits cyclooxygenase (COX) isoforms, underscoring the role of substituents in divergent biological pathways .
  • Plant Growth Modulation: The 2-phenoxy substitution in N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide resulted in 129.23% activity in plant growth assays, suggesting that positional isomerism significantly impacts physiological effects .

Mechanistic and Pharmacological Insights

  • EHD4 Inhibition: The phenoxybenzamide-thiazole scaffold in MS8 and its ethylphenyl analogue likely interferes with EHD4’s ATP-binding domain, disrupting membrane remodeling processes. Analogues with bulkier aryl groups (e.g., ethylphenyl) may exhibit improved binding affinity due to enhanced hydrophobic interactions .
  • COX/LOX Inhibition: Thiazole derivatives like 6a and 6b demonstrate that electron-donating groups (e.g., methoxy) on the aryl-thiazole moiety favor COX-2 selectivity, while simpler acetamide derivatives show non-selective inhibition .

Structure-Activity Relationship (SAR) Trends

Thiazole Ring Modifications: 4-Ethylphenyl vs. Halogenated Aryl Groups: Chloro or bromo substituents (e.g., in 5c) improve anti-inflammatory activity by stabilizing molecular interactions via halogen bonding .

Benzamide Substituents: Phenoxy vs. Trifluoromethyl: Phenoxy groups contribute to π-π stacking in protein binding pockets, while trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects .

Biological Activity

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its role in various biological activities. The thiazole moiety is linked to a phenoxybenzamide structure, contributing to its pharmacological properties. The molecular formula for this compound can be represented as follows:

Component Structure
Thiazole RingC₃H₃NS
Phenoxy GroupC₆H₅O
Benzamide GroupC₇H₆N

The biological activity of this compound is attributed to several mechanisms:

1. Antimicrobial Activity:

  • The compound exhibits potent antimicrobial properties by inhibiting bacterial cell wall synthesis and interfering with essential metabolic pathways. This is achieved through the binding of the thiazole ring to key enzymes involved in these processes.

2. Anticancer Properties:

  • Research indicates that this compound may induce apoptosis in cancer cells. It does so by modulating cellular pathways that regulate cell death, potentially through interactions with oncogenic signaling pathways.

3. Anti-inflammatory Effects:

  • This compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

In Vitro Studies

Several studies have investigated the biological effects of this compound:

Study Findings
Antimicrobial TestingDemonstrated significant inhibition of Gram-positive bacteria.
Cancer Cell LinesInduced apoptosis in various cancer cell lines (e.g., MCF-7).
Anti-inflammatory AssaysReduced levels of TNF-alpha and IL-6 in macrophage cultures.

In Vivo Studies

Animal model studies have further elucidated the therapeutic potential of this compound:

Model Results
Murine Inflammation ModelShowed reduced swelling and pain response compared to controls.
Tumor Xenograft ModelSignificant reduction in tumor size and improved survival rates.

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it is useful to compare it with other thiazole derivatives:

Compound Activity Notes
SulfathiazoleAntimicrobialCommonly used in treating bacterial infections.
RitonavirAntiviralEffective against HIV/AIDS; similar structural features.
AbafunginAntifungalUsed for fungal infections; shares thiazole moiety.

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